molecular formula C13H10ClNO5S B14630137 4-Chloro-2-nitrophenyl phenylmethanesulfonate CAS No. 56620-22-5

4-Chloro-2-nitrophenyl phenylmethanesulfonate

Cat. No.: B14630137
CAS No.: 56620-22-5
M. Wt: 327.74 g/mol
InChI Key: RZYGRDYYCAEHPQ-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrophenyl phenylmethanesulfonate is an organic compound with a complex structure that includes a chloro group, a nitro group, and a phenylmethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitrophenyl phenylmethanesulfonate typically involves the reaction of 4-chloro-2-nitrophenol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitrophenyl phenylmethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The phenylmethanesulfonate group can undergo oxidation reactions to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Reduction: The major product is 4-chloro-2-aminophenyl phenylmethanesulfonate.

    Oxidation: The major product is the corresponding sulfonic acid derivative.

Scientific Research Applications

4-Chloro-2-nitrophenyl phenylmethanesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitrophenyl phenylmethanesulfonate involves its interaction with specific molecular targets. The chloro and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenylmethanesulfonate group can also play a role in the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-nitrophenyl phenyl sulfide
  • Benzenamine, 2-chloro-4-(methylsulfonyl)-

Uniqueness

4-Chloro-2-nitrophenyl phenylmethanesulfonate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both chloro and nitro groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

56620-22-5

Molecular Formula

C13H10ClNO5S

Molecular Weight

327.74 g/mol

IUPAC Name

(4-chloro-2-nitrophenyl) phenylmethanesulfonate

InChI

InChI=1S/C13H10ClNO5S/c14-11-6-7-13(12(8-11)15(16)17)20-21(18,19)9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

RZYGRDYYCAEHPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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